REACTION_CXSMILES
|
CC([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:26](=[O:27])[C:14]3[CH:15]=[C:16]([C:23]([OH:25])=[O:24])[CH:17]=[C:18]([O:19]C(C)=O)[C:13]=3[C:11](=[O:12])[C:10]=12)=O.Cl>C([O-])([O-])=O.[Na+].[Na+]>[OH:19][C:18]1[C:13]2[C:11](=[O:12])[C:10]3[C:9](=[CH:8][CH:7]=[CH:6][C:5]=3[OH:4])[C:26](=[O:27])[C:14]=2[CH:15]=[C:16]([C:23]([OH:25])=[O:24])[CH:17]=1 |f:2.3.4|
|
Type
|
CUSTOM
|
Details
|
After stirring overnight the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a red mixture
|
Type
|
CUSTOM
|
Details
|
to give a yellow precipitate
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
CUSTOM
|
Details
|
dried in a vac-oven at 50° C. (168 g,>100%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC(=CC=2C(C3=CC=CC(=C3C(C12)=O)O)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:26](=[O:27])[C:14]3[CH:15]=[C:16]([C:23]([OH:25])=[O:24])[CH:17]=[C:18]([O:19]C(C)=O)[C:13]=3[C:11](=[O:12])[C:10]=12)=O.Cl>C([O-])([O-])=O.[Na+].[Na+]>[OH:19][C:18]1[C:13]2[C:11](=[O:12])[C:10]3[C:9](=[CH:8][CH:7]=[CH:6][C:5]=3[OH:4])[C:26](=[O:27])[C:14]=2[CH:15]=[C:16]([C:23]([OH:25])=[O:24])[CH:17]=1 |f:2.3.4|
|
Type
|
CUSTOM
|
Details
|
After stirring overnight the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a red mixture
|
Type
|
CUSTOM
|
Details
|
to give a yellow precipitate
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
CUSTOM
|
Details
|
dried in a vac-oven at 50° C. (168 g,>100%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC(=CC=2C(C3=CC=CC(=C3C(C12)=O)O)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |